2-Aminoquinoline-4-carboxamide
Overview
Description
2-Aminoquinoline-4-carboxamide is a chemical compound with the molecular formula C10H9N3O and a molecular weight of 187.2 g/mol. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of 2-Aminoquinoline-4-carboxamide involves several classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of 2-Aminoquinoline-4-carboxamide is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound has a characteristic aromatic nature and is an essential segment of both natural and synthetic compounds .
Chemical Reactions Analysis
The chemical reactions involving 2-Aminoquinoline-4-carboxamide are diverse and complex. For instance, the compound can be used in the construction of covalent organic frameworks (COFs) via Doebner reactions . The compound also undergoes aromatic nucleophilic substitution with a range of amines under microwave irradiation in acetonitrile .
Physical And Chemical Properties Analysis
2-Aminoquinoline-4-carboxamide is a powder with a melting point of 218-218.5°C . It has good aqueous solubility and moderate lipophilicity (clogP = 2.9) .
Scientific Research Applications
Synthesis of Benzofuran Derivatives
2-Aminoquinoline-4-carboxamide plays a crucial role in the synthesis of elaborate benzofuran-2-carboxamide derivatives . The process involves 8-aminoquinoline directed C–H arylation and transamidation chemistry. This synthetic strategy is highly efficient and modular, making it an attractive method for generating structurally diverse collections of benzofuran derivatives for small molecule screening campaigns .
Anticancer Applications
Quinoline-based compounds, including those with 2,4-disubstitution such as N-2-diphenylquinol-4-carboxamide, have been reported to be potent anti-cancer agents against breast, lung, and CNS tumors . This highlights the potential of 2-Aminoquinoline-4-carboxamide in the development of new anticancer drugs .
Antimalarial Applications
Quinoline heterocycles, which 2-Aminoquinoline-4-carboxamide is a part of, are used to develop bioactive molecules with antimalarial properties . This makes 2-Aminoquinoline-4-carboxamide a valuable compound in the fight against malaria .
Antimicrobial Applications
The quinoline heterocycle is also a useful scaffold for developing antimicrobial agents . Therefore, 2-Aminoquinoline-4-carboxamide could potentially be used in the synthesis of new antimicrobial drugs .
Drug Design
Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . This suggests that 2-Aminoquinoline-4-carboxamide could be a valuable compound in the design of new drugs .
Future Drug Development
Given the array of information available on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .
Safety and Hazards
The safety data sheet for 2-Aminoquinoline-4-carboxamide indicates that it has some hazards associated with it . It has hazard statements H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
Mechanism of Action
Target of Action
2-Aminoquinoline-4-carboxamide is a derivative of quinoline, a class of compounds known for their diverse biological activities Quinoline derivatives have shown promising anticancer activity on different cancer cell lines such as mcf-7, a549, k562 and others . They also demonstrated activity on different enzymes and receptors such as tyrosine kinases, tyrosyl-DNA Phosphodiesterase II and HDM2 ubiquitin ligase (E3) that promote apoptosis, repair DNA damage, and induce cell cycle arrest .
Mode of Action
It is known that 4-aminoquinolines, a related class of compounds, can inhibit heme polymerase activity, leading to the accumulation of free heme, which is toxic to parasites . The drug binds the free heme, preventing the parasite from converting it to a less toxic form . This drug-heme complex is toxic and disrupts membrane function .
Biochemical Pathways
Quinoline derivatives have been reported to affect various biochemical processes, particularly those related to cell growth and control . They have shown to induce apoptosis, a process mediated through proteolytic enzymes known as caspases, which induce cell death .
Pharmacokinetics
It is known that the adme profile of a drug molecule can have a major impact on its bioavailability .
Result of Action
Quinoline derivatives have been reported to have substantial biological activities . For instance, they have shown promising anticancer activity on different cancer cell lines .
Action Environment
It is known that environmental factors can significantly influence the action of drug molecules .
properties
IUPAC Name |
2-aminoquinoline-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-9-5-7(10(12)14)6-3-1-2-4-8(6)13-9/h1-5H,(H2,11,13)(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRWCMUREKFWON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00282465 | |
Record name | 2-aminoquinoline-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00282465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoquinoline-4-carboxamide | |
CAS RN |
16335-07-2 | |
Record name | NSC26049 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26049 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-aminoquinoline-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00282465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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